![molecular formula C26H22N4O3 B2579754 N-(2-甲氧基苄基)-3-氧代-2-(对甲苯基)-3,5-二氢-2H-吡唑并[4,3-c]喹啉-8-甲酰胺 CAS No. 1251566-25-2](/img/no-structure.png)

N-(2-甲氧基苄基)-3-氧代-2-(对甲苯基)-3,5-二氢-2H-吡唑并[4,3-c]喹啉-8-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

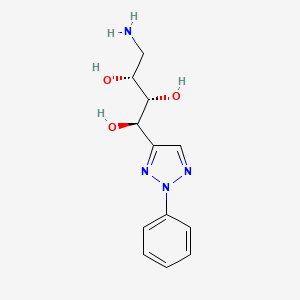

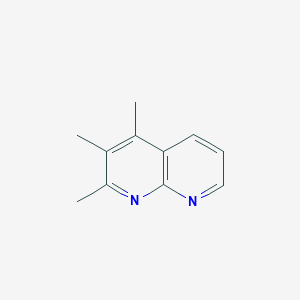

“N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide” is a complex organic compound that contains several functional groups and rings . It has a pyrazoloquinoline core, which is a fused ring system containing a pyrazole ring and a quinoline ring . The molecule also contains a carboxamide group, a methoxy group, and a tolyl group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated pyrazoloquinoline system . The tolyl group is a type of aryl group derived from toluene and can exist in three possible structural isomers: ortho, meta, and para .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of its functional groups and the pyrazoloquinoline core . The carboxamide group might be involved in reactions with nucleophiles, and the aromatic rings might undergo electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxamide group and the nonpolar aromatic rings .

科学研究应用

ATM 激酶抑制:一项研究发现,一系列的 3-喹啉甲酰胺,可能包括与所讨论化合物结构相似的化合物,是共济失调毛细血管扩张症突变 (ATM) 激酶的有效且选择性抑制剂。这些抑制剂在与 DSB 诱导剂伊立替康联合使用时,在疾病相关模型中显示出疗效 (Degorce 等人,2016)。

细胞毒活性:苯并[b][1,6]萘啶的甲酰胺衍生物,可能与所讨论的化合物在化学上相关,被发现对多种癌细胞系具有有效的细胞毒活性,包括鼠 P388 白血病和人 Jurkat 白血病 (Deady 等人,2003)。

吡唑衍生物的细胞毒性:对与所讨论化合物密切相关的 5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺的合成和细胞毒活性进行了研究。这些化合物对艾氏腹水癌 (EAC) 细胞表现出细胞毒活性 (Hassan 等人,2014)。

抗菌和抗结核活性:喹喔啉-2-羧酸衍生物的 N-氧化物,其结构与所讨论的化合物相似,表现出抗菌和抗结核活性 (Elina 等人,1976)。

4 型磷酸二酯酶抑制:一项研究报告了有效 4 型磷酸二酯酶抑制剂的发现,包括与 N-(2-甲氧基苄基)-3-氧代-2-(对甲苯基)-3,5-二氢-2H-吡唑并[4,3-c]喹啉-8-甲酰胺结构相关的化合物。这些化合物可有效抑制人单核细胞中脂多糖诱导的 TNFalpha 释放 (Raboisson 等人,2003)。

抗菌活性:新型吡唑并[3,4-d]嘧啶衍生物,其结构与所讨论的化合物相关,显示出有希望的抗菌和抗真菌活性 (Holla 等人,2006)。

喹啉和嘧啶的合成:一项研究描述了与所讨论化合物的结构类别相关的取代喹啉和嘧啶的可持续合成 (Mastalir 等人,2016)。

利尿特性:一种与 N-(2-甲氧基苄基)-3-氧代-2-(对甲苯基)-3,5-二氢-2H-吡唑并[4,3-c]喹啉-8-甲酰胺结构相关的具有强利尿特性的化合物已被发现。该化合物被提议作为治疗高血压的新方法 (Shishkina 等人,2018)。

抗增殖活性:5-(对甲苯基)-1-(喹啉-2-基)吡唑-3-羧酸的新型酰胺衍生物对各种人癌细胞系表现出显着的抗增殖活性 (Cankara Pirol 等人,2014)。

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide involves the condensation of 2-methoxybenzaldehyde with p-toluidine to form N-(2-methoxybenzyl)-p-toluidine, which is then reacted with ethyl acetoacetate to form N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid. This acid is then converted to the corresponding amide using appropriate reagents." "Starting Materials": [ "2-methoxybenzaldehyde", "p-toluidine", "ethyl acetoacetate", "appropriate reagents for amide formation" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with p-toluidine in the presence of a suitable catalyst to form N-(2-methoxybenzyl)-p-toluidine.", "Step 2: Reaction of N-(2-methoxybenzyl)-p-toluidine with ethyl acetoacetate in the presence of a suitable base to form N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid.", "Step 3: Conversion of N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid to N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide using appropriate reagents." ] } | |

CAS 编号 |

1251566-25-2 |

分子式 |

C26H22N4O3 |

分子量 |

438.487 |

IUPAC 名称 |

N-[(2-methoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C26H22N4O3/c1-16-7-10-19(11-8-16)30-26(32)21-15-27-22-12-9-17(13-20(22)24(21)29-30)25(31)28-14-18-5-3-4-6-23(18)33-2/h3-13,15,29H,14H2,1-2H3,(H,28,31) |

InChI 键 |

HCWKNZZFDNCAAO-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5OC |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2579681.png)

![N-[(1S)-1-Cyanoethyl]-4-ethylcyclohexane-1-carboxamide](/img/structure/B2579686.png)

![3-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2579687.png)

![2-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2579689.png)

![N-(2,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2579692.png)

![Diethyl 5-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2579694.png)